Biotine-dPEG(R)4-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

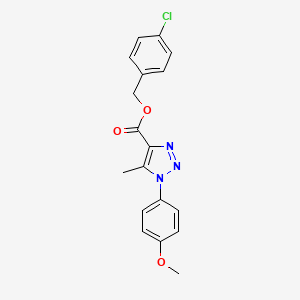

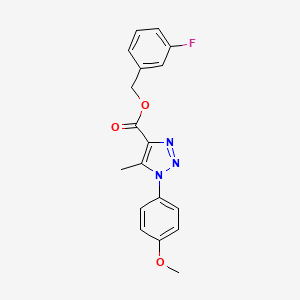

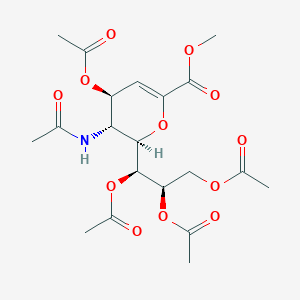

Biotin-dPEG®4-hydrazide is a hydrophilic biotinylation reagent designed for labeling molecules with free aldehydes or ketones. This compound is particularly useful for labeling carbohydrates, glycoproteins, and other molecules following oxidation of the carbohydrate or glycan with sodium periodate or by chemical installation of an aldehyde or ketone on the target molecule .

Applications De Recherche Scientifique

Biotin-dPEG®4-hydrazide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary targets of Biotin-dPEG®4-hydrazide are molecules with free aldehydes or ketones . These include carbohydrates, glycoproteins, and other molecules .

Mode of Action

Biotin-dPEG®4-hydrazide interacts with its targets by reacting with the free aldehydes or ketones to form hydrazones . This reaction is facilitated by the oxidation of the carbohydrate or glycan with sodium periodate or by the chemical installation of an aldehyde or ketone on the target molecule .

Biochemical Pathways

The biochemical pathways affected by Biotin-dPEG®4-hydrazide are those involving the biotinylation of carbohydrates and glycoproteins

Result of Action

The result of Biotin-dPEG®4-hydrazide’s action is the labeling of carbohydrates, glycoproteins, and other molecules with biotin . This labeling process is highly useful for various biochemical and biomedical applications .

Analyse Biochimique

Biochemical Properties

Biotin-dPEG®4-hydrazide is a carbonyl-reactive compound that forms semi-permanent hydrazone bonds with aldehydes, ketones, and carboxylic acid groups . It is highly useful for installing a biotin label onto glycoproteins . These can be oxidized with sodium periodate, neuraminidase, or galactose oxidase to form aldehydes . The aldehydes thus formed can then be reacted with Biotin-dPEG®4-hydrazide at pH 5 – 7, labeling the protein with biotin through the formation of a Schiff base .

Cellular Effects

Biotin-dPEG®4-hydrazide is used in cell labeling to label glycoproteins on cell surfaces . Biotinylated glycoproteins can be identified using streptavidin-horseradish peroxidase (HRP) conjugates, due to the high affinity between biotin and streptavidin . This interaction influences cell function by enabling the detection and tracking of labeled glycoproteins.

Molecular Mechanism

The molecular mechanism of Biotin-dPEG®4-hydrazide involves the formation of a Schiff base with aldehydes on glycoproteins . Aniline or para-phenylenediamine catalyzes the reaction, forming the Schiff base quickly . For additional bond stability, sodium cyanoborohydride can be used to reduce the Schiff base to a secondary amine .

Temporal Effects in Laboratory Settings

The compound is known for its stability and the semi-permanent nature of the bonds it forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotin-dPEG®4-hydrazide is synthesized by reacting biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The PEG spacer provides excellent water solubility and extends the biotin moiety away from the surface of the labeled molecule for enhanced binding to avidin or streptavidin . The reaction typically involves the following steps:

Oxidation of the carbohydrate or glycan: This is achieved using sodium periodate to form aldehydes.

Reaction with Biotin-dPEG®4-hydrazide: The aldehydes formed are then reacted with Biotin-dPEG®4-hydrazide at pH 5-7, forming a Schiff base.

Industrial Production Methods

The industrial production of Biotin-dPEG®4-hydrazide involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-dPEG®4-hydrazide undergoes several types of chemical reactions:

Oxidation: The compound reacts with oxidized carbohydrates or glycans to form hydrazones.

Substitution: It can react with carboxylic acid groups via carbodiimide chemistry to form stable bonds.

Common Reagents and Conditions

Sodium periodate: Used for oxidizing carbohydrates to form aldehydes.

Aniline or para-phenylenediamine: Catalysts for the formation of Schiff bases.

Sodium cyanoborohydride: Used to reduce Schiff bases to secondary amines for additional bond stability.

Carbodiimide reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for reacting with carboxylic acid groups.

Major Products Formed

The major products formed from these reactions are biotinylated molecules, such as biotinylated glycoproteins, which can be identified using streptavidin-horseradish peroxidase conjugates .

Comparaison Avec Des Composés Similaires

Biotin-dPEG®4-hydrazide is unique due to its hydrophilic dPEG®4 spacer, which provides better water solubility and reduces non-specific binding compared to traditional biotin linkers like LC-biotin . Similar compounds include:

These compounds differ in their spacer lengths and hydrophilicity, affecting their solubility and binding properties.

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBJJOWIACLJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)

![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate](/img/structure/B2435861.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)